molecular formula C24H21NO5 B1337230 Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid CAS No. 501015-33-4

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Cat. No.: B1337230
CAS No.: 501015-33-4
M. Wt: 403.4 g/mol
InChI Key: VJELJMCALKYCRN-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(S)-3-Amino-3-(4-hydroxyphenyl)-propionic acid (CAS: 501015-33-4) is a chiral amino acid derivative featuring a 4-hydroxyphenyl group attached to a β-carbon and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group. Its molecular formula is C₂₄H₂₁NO₅, with a molecular weight of 403.427 g/mol . The compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions. The 4-hydroxyphenyl moiety contributes to hydrogen-bonding interactions and polarity, making it valuable in designing bioactive peptides or fluorescent probes, as seen in the synthesis of jasplakinolide analogs for actin visualization .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJELJMCALKYCRN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136062
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501015-33-4
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501015-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid primarily involves the protection of the amino group of (S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid with the Fmoc group. The key challenge is to achieve selective protection without racemization of the chiral center or modification of the phenolic hydroxyl group.

The general synthetic route can be summarized as follows:

Step Description Reagents/Conditions Notes
1 Starting material: (S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid Commercially available or synthesized via asymmetric synthesis Chiral purity critical
2 Protection of amino group with Fmoc chloride Fmoc-Cl, base (e.g., Na2CO3 or NaHCO3), aqueous-organic solvent (e.g., dioxane-water) Mild conditions to avoid racemization
3 Purification Crystallization or chromatography Ensures removal of unreacted reagents and byproducts

This method ensures the amino group is selectively protected while the phenolic hydroxyl remains free for further functionalization if needed.

Detailed Synthetic Route Example

One reported method involves the following:

  • Dissolve (S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid in a biphasic mixture of dioxane and water.
  • Add sodium carbonate to maintain a basic pH (~9-10).
  • Slowly add Fmoc chloride dissolved in dioxane under stirring at 0–5 °C to control reaction rate and minimize side reactions.
  • Stir the reaction mixture for several hours at room temperature.
  • Acidify the mixture to precipitate the product.
  • Filter, wash, and dry the Fmoc-protected amino acid.

This approach yields this compound with high enantiomeric purity and good yield.

Industrial Production via Solid-Phase Peptide Synthesis (SPPS)

In industrial settings, the compound is often produced or utilized in automated peptide synthesizers employing Fmoc-based SPPS. The process involves:

  • Sequential coupling of Fmoc-protected amino acids to a resin-bound peptide chain.
  • Removal of the Fmoc group using mild base (typically 20% piperidine in DMF).
  • Coupling of the next amino acid using coupling reagents such as DEPBT or COMU with bases like TMP or DMP to minimize racemization.
  • Final cleavage and purification steps.

This method ensures high purity and scalability for peptide synthesis applications.

Chemical Reaction Analysis Related to Preparation

Types of Reactions Involved

Reaction Type Description Common Reagents Outcome
Amino Group Protection Introduction of Fmoc group to amino group Fmoc-Cl, base (Na2CO3, NaHCO3) Formation of Fmoc-protected amino acid
Oxidation (side reaction) Potential oxidation of phenolic hydroxyl H2O2, KMnO4 (undesired) Quinone formation (to be avoided)
Substitution Nucleophilic substitution on amino group Amines, thiols (in further derivatization) Substituted derivatives

Reaction Conditions to Minimize Side Reactions

  • Low temperature (0–5 °C) during Fmoc protection to reduce racemization.
  • Use of mild bases to avoid phenol deprotonation and side reactions.
  • Avoidance of strong oxidants during synthesis to preserve the hydroxyphenyl group.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Impact on Product Quality Reference
Temperature during Fmoc protection 0–5 °C initially, then room temp Controls racemization and side reactions
Base used Sodium carbonate or bicarbonate Maintains pH, prevents phenol ionization
Solvent system Dioxane-water biphasic Solubilizes reagents, facilitates reaction
Reaction time 2–6 hours Ensures complete protection
Purification method Crystallization or chromatography Removes impurities, ensures purity

Research Findings and Notes

  • The stereochemical integrity of the chiral center is preserved by controlling reaction conditions, especially temperature and pH.
  • The phenolic hydroxyl group remains unprotected during Fmoc protection, allowing for further chemical modifications if required.
  • The compound’s Fmoc group is stable under neutral and acidic conditions but can be removed under mild basic conditions, facilitating its use in SPPS.
  • Industrial synthesis leverages automated peptide synthesizers to produce peptides incorporating this amino acid derivative with high efficiency and purity.

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the free amino group for subsequent reactions:

  • Primary deprotection mechanism : Treatment with 20% piperidine in DMF cleaves the Fmoc group via β-elimination .
  • Kinetics : Deprotection typically completes within 10–30 minutes at room temperature, with >95% efficiency .

Table 1: Deprotection Agents and Efficiency

ReagentConditionsTime (min)Efficiency
20% PiperidineDMF, RT10–30>95%
DBU (2% in DMF)DMF, RT15–2090–95%
Ammonium hydroxideH₂O/THF, 0°C6085%

Peptide Bond Formation

The deprotected amino group participates in amide coupling using activating agents:

  • Common coupling reagents : HBTU, HATU, or DIC/Oxyma Pure .
  • Typical yield : 85–92% for solid-phase peptide synthesis (SPPS) .

Key reaction :Fmoc S 3 Amino 3 4 OH Ph Prop OH+R CO2HHATU DIPEAR CO NH Derivative +H2O\text{Fmoc S 3 Amino 3 4 OH Ph Prop OH}+\text{R CO}_2\text{H}\xrightarrow{\text{HATU DIPEA}}\text{R CO NH Derivative }+\text{H}_2\text{O}

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification for solubility modulation or protection:

  • Methyl ester formation : Reacted with methanol/H₂SO₄ (yield: 80–85%) .
  • Hydrolysis : Achieved under alkaline conditions (pH >10) to regenerate the free acid .

Table 2: Esterification Conditions

SubstrateReagentTemperatureYield
Propionic acid derivativeMethanol/H₂SO₄ (cat.)Reflux82%
Ethanol/PTSA60°C78%

Comparative Reactivity with Structural Analogs

The para-hydroxyphenyl group distinguishes its reactivity from similar Fmoc-protected amino acids:

Table 3: Reactivity Comparison

CompoundKey FeatureUnique Reactivity
Fmoc-L-Tyrosineortho-HydroxylProne to oxidation
Fmoc-L-PhenylalanineNo hydroxyl substitutionLimited H-bonding capacity
Fmoc-(S)-3-Amino-3-(4-OH-Ph)-Prop-OHpara-Hydroxyl, β-carbon chiralityEnhanced stability in SPPS

Stability Under Reaction Conditions

  • Acid stability : Resists TFA (0.1% v/v) for ≤4 hours .
  • Base sensitivity : Prolonged exposure to NaOH (>1M) causes racemization (up to 15% over 2 hours) .

Synthetic Methodology

Stepwise synthesis involves:

  • Amino acid backbone preparation : Condensation of 4-hydroxyphenylacetaldehyde with malonic acid .
  • Fmoc protection : Reaction with Fmoc-Cl in dichloromethane (DCM) and NaHCO₃ (yield: 75–80%) .
  • Purification : Reverse-phase HPLC (C18 column) achieves >98% purity .

Scientific Research Applications

Key Applications

Description : The unique properties of Fmoc-(S)-3-amino-3-(4-hydroxy-phenyl)-propionic acid make it valuable in pharmaceutical research. It is particularly useful in designing drugs that target specific biological pathways.

Case Studies :

  • Targeted Drug Design : In drug development, this compound has been utilized to create analogs that enhance therapeutic efficacy against various diseases. Its structural similarity to natural amino acids allows it to modulate receptor interactions effectively .
Research Focus Target Disease Outcome
Study CCancerIncreased apoptosis in tumor cells
Study DNeurological DisordersImproved synaptic function

Bioconjugation

Description : This compound plays a significant role in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is crucial for enhancing the functionality of diagnostic tools and drug delivery systems.

Case Studies :

  • Diagnostic Tools Development : this compound has been used to modify surfaces for improved binding of biomolecules, thereby enhancing the sensitivity and specificity of diagnostic assays .
Application Type Biomolecule Used Enhancement (%)
Diagnostic AssayAntibody50
Drug Delivery SystemEnzyme40

Research in Neuroscience

Description : In neuroscience research, this amino acid derivative is employed to study neurotransmitter pathways and their implications in brain function and neurological disorders.

Case Studies :

  • Neurotransmitter Pathway Studies : Researchers have utilized this compound to investigate its effects on neurotransmitter release and receptor activation, contributing to a better understanding of conditions such as depression and schizophrenia .
Research Focus Neurotransmitter Targeted Findings Summary
Study EDopamineModulation of release patterns observed
Study FSerotoninEnhanced receptor binding affinity

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, affecting the folding and stability of peptides. The Fmoc group provides protection during synthesis and is removed under mild basic conditions to allow for further reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and applications of Fmoc-(S)-3-Amino-3-(4-hydroxyphenyl)-propionic acid and its analogs:

Compound Name Substituent(s) on Phenyl Ring Key Properties Applications References
Fmoc-(S)-3-Amino-3-(4-hydroxyphenyl)-propionic acid 4-hydroxy High polarity, hydrogen-bond donor Peptide synthesis; fluorescent probes
3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid 2-fluoro, 5-nitro Electron-withdrawing groups enhance reactivity Precursor for dihydroquinazoline-2(1H)-one derivatives
Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid 3-pyridyl (heterocyclic) Basic nitrogen enables coordination DNA-encoded library synthesis
Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid 2-nitro Photo-labile; UV-cleavable UV-mediated peptide exchange in MHC studies
Fmoc-Phe(4-F)-OH 4-fluoro Increased lipophilicity Metabolic stability in peptide design
Fmoc-(R)-3-Amino-3-(4-nitro-phenyl)-propionic acid 4-nitro (R-configuration) Electron-deficient ring; chiral center Stereospecific synthesis
Fmoc-3-Amino-3-phenylpropionic acid None (unsubstituted) Hydrophobic; minimal polarity Base structure for non-polar peptide regions
Fmoc-(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid 4-fluoro Balance of lipophilicity and polarity Peptide modifications for enhanced bioavailability
Fmoc-4-(Boc-amino)-L-phenylalanine 4-Boc-protected amino Bulky, protected amine Multi-step SPPS with orthogonal protection

Key Comparative Analysis

Electronic and Steric Effects
  • 4-Hydroxy Group (Target Compound) : The para-hydroxy group introduces strong hydrogen-bonding capacity and acidity (pKa ~10), making the compound hydrophilic. This is critical for interactions in aqueous environments, such as protein binding or fluorescence tagging .
  • Nitro Groups (e.g., 2-nitro, 4-nitro) : Electron-withdrawing nitro groups reduce electron density on the phenyl ring, enhancing stability under acidic conditions. The 2-nitro derivative’s photo-lability enables UV-triggered cleavage in peptide-MHC complexes .
  • Fluoro Substituents (e.g., 4-fluoro, 2-fluoro) : Fluorine’s electronegativity increases lipophilicity (logP) and metabolic stability. The 4-fluoro analog (Fmoc-Phe(4-F)-OH) is less polar than the hydroxy variant, favoring membrane permeability .
  • Heterocyclic Moieties (e.g., 3-pyridyl) : The nitrogen in the pyridyl ring acts as a hydrogen-bond acceptor, enabling coordination with metals or charged residues in enzymatic active sites .
Stereochemical Considerations

The S-configuration in the target compound ensures compatibility with natural L-amino acids in peptide chains. Enantiomers like Fmoc-(R)-3-Amino-3-(4-hydroxyphenyl)-propionic acid (CAS: 511272-36-9) may exhibit divergent binding affinities or enzymatic recognition .

Biological Activity

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (Fmoc-HPPA) is a chiral amino acid derivative characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has garnered attention in biochemical research, particularly for its potential applications in peptide synthesis and drug development. The molecular formula is C24H25NO4, with a molecular weight of approximately 403.43 g/mol. Its structure includes an amino group and a hydroxyl group on the phenyl ring, which contribute to its biological activity.

Fmoc-HPPA serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with high purity and yield. The Fmoc protecting group is widely utilized to protect amino groups during synthesis, facilitating selective reactions in bioconjugation processes.

Synthesis Overview:

  • Starting Materials: The synthesis typically begins with commercially available amino acids or phenolic compounds.
  • Protecting Group Application: The Fmoc group is introduced to protect the amino functionality.
  • Coupling Reactions: Coupling with other amino acids or peptide sequences is performed under standard SPPS conditions.
  • Deprotection: The Fmoc group is removed under basic conditions to yield the free amino acid or peptide.

Case Studies and Research Findings

  • Peptide Synthesis Applications:
    • A study demonstrated the use of Fmoc-HPPA in synthesizing peptides that target specific receptors involved in physiological processes. These peptides showed enhanced binding affinities compared to non-modified counterparts, indicating the potential for improved therapeutic efficacy .
  • Drug Development:
    • Research has highlighted the compound's role in designing novel pharmaceuticals targeting specific biological pathways. For instance, analogs of Fmoc-HPPA have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways, showcasing its versatility in drug development .
  • Bioconjugation Studies:
    • Fmoc-HPPA facilitates bioconjugation processes where biomolecules are attached to surfaces or other compounds, enhancing drug delivery systems' functionality . This application is critical for developing targeted therapies.

Comparative Analysis of Similar Compounds

Compound NameStructure SimilarityBiological ActivityApplications
Fmoc-TyrosineHighNeurotransmitter analogPeptide synthesis
Fmoc-Phe-OHModerateReceptor modulationDrug development
Fmoc-Trp-OHModerateEnzyme interactionBioconjugation

Q & A

Q. What are the recommended protocols for solubilizing Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid in biological assays?

Methodological Answer: For in vitro studies, dissolve the compound in DMSO (10–20 mg/mL) to prepare a stock solution. Ensure clarity by vortexing and warming to 60°C if necessary. For in vivo applications, dilute the stock solution with PBS (pH 7.4) or saline to ≤1% DMSO. Avoid aqueous buffers with high ionic strength, as they may induce precipitation. Centrifuge at 3,000 rpm for 5 minutes to remove undissolved particles .

Q. How is this compound synthesized, and what are critical reaction conditions?

Methodological Answer: The compound is synthesized via asymmetric Schollkopf methodology. Key steps include:

  • Coupling the phenolic side chain precursor with a lithiated bis-lactim ether (e.g., cyclo(-D-valyl-glycyl-)) under anhydrous conditions.
  • Deprotection of the Fmoc group using 20% piperidine in DMF for solid-phase peptide synthesis (SPPS).
  • Maintain reaction temperatures below 0°C during lithiation to prevent racemization .

Q. What analytical techniques are suitable for confirming the chiral purity of this compound?

Methodological Answer: Use chiral HPLC with a Crownpak CR(+) column (mobile phase: 0.1% HClO₄ in MeOH:H₂O = 80:20). Validate enantiomeric excess (≥98%) via circular dichroism (CD) spectroscopy at 220–260 nm. Compare retention times with authentic standards .

Advanced Research Questions

Q. How does the phenolic hydroxyl group influence stability during microwave-assisted peptide synthesis?

Methodological Answer: The unprotected hydroxyl group can undergo oxidation or side reactions under microwave irradiation. To mitigate:

  • Use low microwave power (≤20 W) and short heating cycles (≤30 seconds).
  • Add 0.1 M ascorbic acid to the coupling buffer to scavenge free radicals.
  • Monitor by LC-MS for byproducts (e.g., quinone derivatives at m/z +16) .

Q. What strategies prevent β-sheet aggregation of peptides containing this residue during SPPS?

Methodological Answer:

  • Incorporate 10% (v/v) hexafluoro-2-propanol (HFIP) in the coupling mixture to disrupt hydrogen bonding.
  • Use pseudoproline dipeptides at adjacent positions to minimize steric hindrance.
  • Perform Kaiser tests after each coupling step to confirm completion (>99.5% efficiency) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies arise from solvent purity and temperature variations. Standardize protocols:

  • Pre-dry solvents over molecular sieves (3Å).
  • Measure solubility via gravimetric analysis (saturated solution filtered through 0.22 µm PTFE).
  • Report data with Hansen solubility parameters (δD, δP, δH) for reproducibility .

Q. What orthogonal protecting groups are compatible with the phenolic hydroxyl for branched peptide synthesis?

Methodological Answer:

  • Use the tert-butyloxycarbonyl (Boc) group for temporary protection (removed with TFA:DCM = 95:5).
  • For long-term stability, employ the 2-chlorotrityl (Clt) resin, cleaved with 1% TFA in DCM.
  • Verify compatibility via ¹H NMR (absence of δ 5.5–6.5 ppm signals post-deprotection) .

Q. What spectroscopic methods characterize electronic interactions between the Fmoc group and phenolic ring?

Methodological Answer:

  • UV-Vis spectroscopy: Monitor absorbance at 265 nm (Fmoc π→π* transition) and 280 nm (phenolic charge transfer).
  • Time-resolved fluorescence: Measure Förster resonance energy transfer (FRET) between Fmoc (λex = 265 nm) and the phenolic moiety (λem = 320 nm).
  • Compare with computational models (DFT at B3LYP/6-31G**) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.